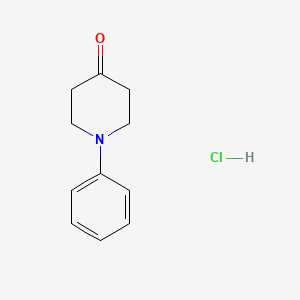

1-Phenylpiperidin-4-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBZLGYRSNAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657266 | |

| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-93-4 | |

| Record name | 6328-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylpiperidin-4-one hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-one Hydrochloride

Introduction

1-Phenylpiperidin-4-one, often encountered in its hydrochloride salt form for enhanced stability and solubility, is a pivotal heterocyclic organic compound.[1] Structurally, it is characterized by a piperidine ring with a phenyl group attached to the nitrogen atom and a ketone functional group at the 4-position.[1][2] This unique arrangement of functional groups makes it a highly versatile intermediate in synthetic organic chemistry.[3] Its significance is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for a wide array of more complex molecules and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identification

The foundational characteristics of 1-Phenylpiperidin-4-one are defined by its molecular structure and standard identifiers.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance and scientific communication. The key identifiers for the free base form are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-phenylpiperidin-4-one | [5] |

| CAS Number | 19125-34-9 | [2] |

| Molecular Formula | C₁₁H₁₃NO | [2][5] |

| Molecular Weight | 175.23 g/mol | [2][5] |

| InChIKey | VPGLFNOKHAIGEC-UHFFFAOYSA-N | [5] |

| SMILES | C1CN(CCC1=O)C2=CC=CC=C2 | [5] |

Structural Representation

The molecule's architecture, featuring a saturated heterocyclic amine and an aromatic substituent, dictates its chemical behavior.

Caption: 2D Chemical Structure of 1-Phenylpiperidin-4-one.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the characterization, purification, and quality control of 1-Phenylpiperidin-4-one.

Physical Properties

The compound is typically a white to off-white crystalline solid under standard conditions.[1]

| Property | Value |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 36.5-37.2 °C[2] |

| Boiling Point | 312.9 °C at 760 mmHg[2] |

| Density | 1.107 g/cm³[2] |

| Flash Point | 124.1 °C[2] |

| Refractive Index | 1.56[2] |

| Vapor Pressure | 1.45 x 10⁻⁵ mmHg at 25°C[2] |

Solubility

1-Phenylpiperidin-4-one exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The hydrochloride salt form is generally preferred for applications requiring aqueous solubility.

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the molecular structure. While a comprehensive public database for the hydrochloride salt is sparse, the data for the free base (1-phenyl-4-piperidinone) is well-established.

-

¹H NMR Spectroscopy: The proton NMR spectrum would characteristically show signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.5 ppm. The aliphatic protons on the piperidine ring would appear as multiplets in the upfield region (δ 2.0-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield (around δ 208 ppm). Aromatic carbons resonate in the δ 115-150 ppm region, while the aliphatic carbons of the piperidine ring are found further upfield.[5]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (ketone) stretching vibration, typically observed around 1710-1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 175.23 for the free base).[5] Fragmentation patterns would likely involve the loss of fragments from the piperidine ring.

Synthesis and Chemical Reactivity

The synthesis of 1-Phenylpiperidin-4-one is a multi-step process, and its reactivity is centered around the ketone and the tertiary amine functionalities.

Synthetic Pathways

Various methods exist for the synthesis of piperidin-4-ones, with the Mannich reaction being a classical approach.[3] A more specific, multi-step synthesis for N-phenyl-4-piperidone has been detailed in patent literature, which involves the formation of an intermediate alcohol followed by oxidation.[6]

A representative synthetic workflow is outlined below:

Caption: A patented synthetic route to 1-Phenylpiperidin-4-one.[6]

Protocol: Synthesis of N-Phenyl-4-piperidone[6]

-

Step 1: Synthesis of N-phenyl-4-methyl-4-piperidinol. Aniline is dissolved in ether, and a catalyst (e.g., a composite metal oxide) is added. 3-Methyl-1,3,5-pentanetriol is added under stirring, and the mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.[6]

-

Step 2: Demethylation to N-phenyl-4-piperidinol. The N-phenyl-4-methyl-4-piperidinol intermediate is subjected to a demethylation reaction, for instance, by heating with aluminum trichloride (AlCl₃) in ethanethiol.[6]

-

Step 3: Oxidation to N-phenyl-4-piperidone. The resulting N-phenyl-4-piperidinol is dissolved in a suitable solvent like toluene. An oxidizing agent, such as chromium trioxide (CrO₃), is added, and the mixture is heated (e.g., at 60°C) with stirring. Upon completion, the product is isolated via filtration, distillation, and recrystallization to afford pure N-phenyl-4-piperidone.[6]

Core Reactivity

The reactivity of 1-Phenylpiperidin-4-one is dominated by its ketone functional group, making it a valuable precursor for various 4-substituted piperidines.

Caption: Key reactions at the C4-ketone of 1-Phenylpiperidin-4-one.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄).[7] This alcohol is itself a useful intermediate.

-

Reductive Amination: This is one of the most powerful transformations of this substrate. The ketone can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a 4-amino-1-phenylpiperidine derivative. This reaction is fundamental to building molecular complexity for drug discovery.

-

Precursor to Fentanyl Analogs: Law enforcement and regulatory agencies have identified 4-piperidone derivatives as crucial precursors in the illicit synthesis of fentanyl and its analogs.[8] Specifically, N-substituted 4-piperidones are key starting materials in synthetic routes like the Siegfried method, which leads to N-phenethyl-4-piperidone (NPP) and subsequently to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[8]

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 1-Phenylpiperidin-4-one serves as a key entry point to this chemical space.

-

Pharmaceutical Intermediate: It is a crucial intermediate for synthesizing a wide range of pharmaceutical compounds.[2] Its derivatives have been explored for various biological activities, including anticancer and anti-HIV properties.[3]

-

NPY1 Receptor Antagonists: The compound is used as a reagent in the preparation of dihydropyridine NPY1 (Neuropeptide Y receptor Y1) antagonists.[2] These antagonists are of significant interest for their potential therapeutic applications in treating conditions such as obesity, anxiety, and depression.[2]

-

Dopamine Receptor Ligands: The broader class of 4-phenylpiperidines has been extensively investigated as ligands for dopamine receptors, particularly the D2 receptor.[9] Modifications of this core structure have led to the discovery of compounds with unique pharmacological profiles, acting as "dopaminergic stabilizers" for potential use in neuropsychiatric disorders.[9]

-

CNS-Active Agents: The piperidine ring is a core component of many centrally acting agents, including the stimulant methylphenidate (Ritalin), which contains a piperidine moiety.[10] While not a direct precursor, 1-phenylpiperidin-4-one provides a foundational scaffold for creating analogs and novel compounds targeting the central nervous system.

Safety, Handling, and Regulatory Status

Proper handling and awareness of the regulatory landscape are paramount when working with this chemical.

Hazard Identification

According to aggregated GHS data, 1-phenyl-4-piperidinone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

GHS Hazard Statements: H315, H319, H335.[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[13] Keep away from incompatible materials such as strong oxidizing agents.[14]

Regulatory Context

Due to the use of related 4-piperidone derivatives as precursors in the illicit manufacture of controlled substances like fentanyl, chemicals in this class are under scrutiny by regulatory bodies such as the U.S. Drug Enforcement Administration (DEA).[8] Researchers and chemical suppliers must be diligent in complying with all local and national regulations regarding the purchase, storage, and use of such precursors.

Conclusion

This compound is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its value lies in the reactivity of the C4-ketone, which allows for straightforward elaboration into a diverse range of 4-substituted piperidine derivatives. While its primary application is as a versatile intermediate in the synthesis of potential therapeutics targeting CNS disorders and metabolic conditions, its role as a regulated precursor chemical necessitates stringent adherence to safety and legal protocols. For the medicinal chemist and drug development professional, a thorough understanding of the properties and reactivity of this scaffold is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

- Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

- Singh, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Retrieved from [Link]

-

PubChem. (n.d.). Mono(2-ethylhexyl) adipate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(18), 5837-47. Retrieved from [Link]

Sources

- 1. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 7. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 9. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylphenidate - Wikipedia [en.wikipedia.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylpiperidin-4-one hydrochloride CAS number 6328-93-4

An In-depth Technical Guide to 1-Phenylpiperidin-4-one Hydrochloride (CAS 6328-93-4)

Foreword: A Molecule of Duality

In the landscape of medicinal chemistry and pharmaceutical development, few building blocks present the duality of opportunity and challenge as starkly as 1-phenylpiperidin-4-one and its hydrochloride salt. On one hand, its rigid scaffold and reactive ketone functionality make it an exceptionally valuable intermediate for synthesizing novel therapeutics targeting a range of CNS disorders. On the other, its utility as a precursor in the illicit synthesis of potent opioids like fentanyl has placed it and its parent structures under stringent regulatory control. This guide is designed for the professional researcher, scientist, and drug developer, offering a comprehensive technical overview that respects this duality. We will delve into its synthesis, reactivity, and applications while emphasizing the critical importance of regulatory compliance and safe handling.

Core Molecular Profile & Physicochemical Properties

This compound is the salt form of the parent free base, 1-phenylpiperidin-4-one. The hydrochloride form is generally preferred in laboratory settings for its improved stability and solubility in aqueous media compared to the free base. The core structure consists of a piperidine ring with a ketone at the 4-position and a phenyl group attached to the nitrogen atom. This N-phenyl substitution significantly influences the molecule's electronic properties and steric profile, differentiating it from other piperidone derivatives.

Table 1: Key Physicochemical & Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6328-93-4 | N/A |

| Parent CAS (Free Base) | 19125-34-9 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem |

| Molecular Weight | 211.69 g/mol | PubChem |

| Parent MW (Free Base) | 175.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone (Free Base) | [3] |

| Melting Point (Free Base) | 36.5-37.2 °C | [2] |

| Boiling Point (Free Base) | 312.9 °C at 760 mmHg | [2] |

| Density (Free Base) | 1.107 g/cm³ | [2] |

| SMILES | C1CN(CCC1=O)C2=CC=CC=C2.Cl | PubChem |

| InChI Key (Free Base) | VPGLFNOKHAIGEC-UHFFFAOYSA-N | [1] |

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of 1-phenylpiperidin-4-one is a foundational process, the efficiency of which is critical for downstream applications. While multiple routes exist, a common strategy involves a cyclization reaction. The reactivity of the final product is dominated by the ketone at the C4 position, which serves as a versatile handle for further chemical modification.

Representative Synthesis Pathway

A plausible synthetic route involves the reaction of aniline with suitable precursors that can form the piperidone ring. One patented method involves the reaction of aniline with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to form an intermediate, which is then demethylated and oxidized to yield the final product.[4] The final step to obtain the hydrochloride salt is a straightforward acid-base reaction.

Caption: Simplified role of the piperidone core in fentanyl synthesis.

Analytical & Quality Control Protocols

Ensuring the identity, purity, and quality of this compound is paramount for any research or development application. A multi-technique approach is standard.

Standard Analytical Workflow

A typical workflow involves initial identification by spectroscopy, followed by purity assessment using chromatography.

Caption: Standard analytical workflow for quality control.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a self-validating method for assessing the purity of a sample. The causality is built-in: the use of a gradient elution ensures that impurities with a wide range of polarities are separated, and UV detection is ideal due to the phenyl group's strong chromophore.

Objective: To determine the purity of 1-Phenylpiperidin-4-one HCl by percentage area.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

1-Phenylpiperidin-4-one HCl reference standard and sample lot.

Procedure:

-

Preparation:

-

Prepare mobile phases and degas thoroughly.

-

Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-17 min: 90% B (hold)

-

17-18 min: 90% to 10% B (return to initial)

-

18-22 min: 10% B (re-equilibration)

-

-

-

Analysis:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

-

Calculation:

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Expected Outcome: A sharp, primary peak corresponding to 1-phenylpiperidin-4-one, with any impurities appearing as smaller, well-resolved peaks. A purity value ≥98% is typical for research-grade material.

Regulatory Status, Safety, and Handling

This section is of critical importance. The utility of this chemical in illicit synthesis has resulted in significant regulatory oversight. Non-compliance carries severe legal and professional consequences.

Regulatory Control

The parent molecule, 4-piperidone , and key derivatives like 4-anilinopiperidine (4-AP) are designated as List I Chemicals by the U.S. Drug Enforcement Administration (DEA). [5][6]This means that any facility wishing to handle these chemicals must:

-

Be registered with the DEA.

-

Maintain meticulous records of all transactions, synthesis, and disposal.

-

Implement stringent security measures to prevent theft or diversion. [6]* Report any suspicious orders or disappearances to the DEA.

While 1-phenylpiperidin-4-one itself may not be explicitly named on all lists, its direct relationship to controlled 4-piperidone means it is treated with the same level of scrutiny. Always verify the current regulatory status with local and federal authorities before procurement or synthesis.

Hazard Identification & Safe Handling

Based on aggregated GHS data for the parent compound, 1-phenylpiperidin-4-one is associated with the following hazards:

Table 2: GHS Hazard Summary

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

(Source: Aggregated from ECHA C&L Inventory reports)[1]

Protocol: Safe Laboratory Handling

Objective: To outline a standard operating procedure (SOP) for the safe handling of 1-Phenylpiperidin-4-one HCl to minimize exposure and ensure laboratory safety.

-

Engineering Controls:

-

Always handle the solid material and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors. [7]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [7][8] * Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and change them frequently. [7] * Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. [7]3. Handling Practices:

-

Avoid all personal contact, including inhalation and skin contact. [9] * Do not eat, drink, or smoke in the laboratory area. [8] * Use spatulas and weighing papers to handle the solid. Avoid creating dust.

-

Keep containers tightly sealed when not in use. [9]4. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [7][9] * Store in a locked cabinet or a secure, access-controlled area to comply with regulations regarding controlled substance precursors.

-

-

Spill & Disposal:

-

Spill: For small spills, carefully sweep up the solid material (avoiding dust), place it in a sealed container, and clean the area with soap and water.

-

Disposal: Dispose of waste material and empty containers in accordance with all federal, state, and local regulations for chemical waste. This may require disposal as hazardous waste.

-

References

-

1-N-PHENYL-PIPERIDIN-4-ONE | lookchem . LookChem. [Link]

-

1-Phenyl-4-piperidinone | C11H13NO | CID 413009 . PubChem, National Library of Medicine. [Link]

-

Designation of 4-Piperidone as a List I Chemical . Federal Register. [Link]

-

4-Anilinopiperidine | C11H16N2 | CID 89982 . PubChem, National Library of Medicine. [Link]

-

4-Piperidone - Wikipedia . Wikipedia. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals . Federal Register. [Link]

- Synthesis method of intermediate N-phenyl-4-piperidone (CN110483376B).

-

1-Phenylpiperidine | CAS#:4096-20-2 | Chemsrc . Chemsrc.com. [Link]

Sources

- 1. 1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]

- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 5. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 7. 1-Phenylpiperidine | CAS#:4096-20-2 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Central Role of 1-Phenylpiperidin-4-one in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidin-4-one Hydrochloride

1-Phenylpiperidin-4-one is a critical heterocyclic ketone that serves as a foundational building block in modern drug discovery and development.[1][2][3] Its rigid piperidine scaffold, substituted with a phenyl group on the nitrogen atom, is a key pharmacophore found in a multitude of biologically active molecules. This intermediate is particularly renowned for its role in the synthesis of potent analgesics, most notably fentanyl and its analogues.[4] Beyond analgesics, the 1-phenylpiperidin-4-one core is integral to the development of dopamine receptor ligands and other central nervous system (CNS) agents, making it a molecule of high interest to medicinal chemists and pharmaceutical scientists.[3][5]

This guide provides an in-depth exploration of the primary synthetic mechanisms for obtaining 1-Phenylpiperidin-4-one. It is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices, the validation inherent in robust protocols, and the authoritative grounding of these methods in established chemical literature.

Core Synthesis Mechanisms: A Comparative Analysis

The construction of the 1-Phenylpiperidin-4-one scaffold can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore two principal and mechanistically distinct approaches: the classical Dieckmann Condensation for ring formation and the modern Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation.

The Dieckmann Condensation Route: A Classic Ring-Closing Strategy

The Dieckmann condensation is a robust and time-honored method for synthesizing 4-piperidones.[6][7] This pathway involves an intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation. The overall strategy builds the heterocyclic ring from acyclic precursors.

Mechanistic Rationale:

The synthesis begins with the double Michael addition of aniline to two equivalents of an acrylic ester (e.g., methyl acrylate). This reaction constructs the key acyclic diester intermediate, N,N-bis(2-carbomethoxyethyl)aniline. The core of the synthesis is the subsequent intramolecular Dieckmann condensation, a base-catalyzed cyclization where an enolate formed at one α-carbon attacks the carbonyl of the other ester group, forming a five-membered ring intermediate which rearranges to a six-membered cyclic β-keto ester.[8] This step is the critical ring-forming event. The final steps involve acidic hydrolysis of the ester and subsequent decarboxylation to yield the target ketone.

Figure 1: High-level workflow of the Dieckmann condensation route.

Causality in Experimental Design:

-

Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or sodium hydride is crucial for the Dieckmann condensation. It must be capable of deprotonating the α-carbon to form the reactive enolate without causing significant saponification (hydrolysis) of the ester groups, which would be a competing side reaction.

-

Reaction Conditions: The cyclization is often performed under anhydrous conditions to prevent quenching of the base and enolate. The subsequent hydrolysis and decarboxylation step requires strong acid and heat to efficiently remove the ester group and generate the final ketone.

Experimental Protocol: Dieckmann Condensation Synthesis

-

Step 1: Formation of the Diester Intermediate. To a solution of aniline in a suitable solvent like methanol, add two equivalents of methyl acrylate. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude diester.

-

Step 2: Dieckmann Cyclization. The crude diester is dissolved in an anhydrous solvent such as toluene. A strong base, like sodium ethoxide, is added portion-wise while maintaining the temperature. The mixture is heated to reflux for several hours until the cyclization is complete.[8]

-

Step 3: Hydrolysis and Decarboxylation. After cooling, the reaction mixture is carefully quenched with a strong acid (e.g., concentrated HCl). The mixture is then heated to reflux to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.[8]

-

Step 4: Workup and Purification. The reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-12) with an aqueous base like sodium carbonate.[9] The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure 1-Phenylpiperidin-4-one.

| Parameter | Condition/Reagent | Purpose | Typical Yield |

| Starting Materials | Aniline, Methyl Acrylate | Building blocks for the acyclic precursor | - |

| Cyclization Base | Sodium Ethoxide (NaOEt) | Promotes intramolecular condensation | 70-80% (for cyclization step)[8] |

| Hydrolysis | Concentrated HCl, Reflux | Removes the carbomethoxy group | - |

| Solvents | Toluene, Methanol, Dichloromethane | Reaction medium and extraction | - |

Table 1: Summary of reaction parameters for the Dieckmann condensation route.

The Buchwald-Hartwig Amination: A Modern C-N Coupling Approach

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10] This method provides a more direct route to 1-Phenylpiperidin-4-one by forming the critical aniline C-N bond in a single, highly efficient step.

Mechanistic Rationale:

This synthesis involves the coupling of an aryl halide (or triflate), such as bromobenzene, with 4-piperidone. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine (4-piperidone) to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[10][11]

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.

Causality in Experimental Design:

-

Catalyst System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Sterically hindered and electron-rich ligands (e.g., X-Phos, S-Phos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step of the cycle.[11]

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) is necessary to deprotonate the piperidone nitrogen, allowing it to coordinate to the palladium center.[11][12] The choice of base can significantly impact reaction efficiency and must be compatible with the substrates and catalyst system.

-

Substrate Protection: In some cases, the ketone of 4-piperidone may need to be protected (e.g., as a ketal) to prevent side reactions, although many modern catalyst systems show high functional group tolerance. Alternatively, using a precursor like N-Boc-4-piperidone allows for amination followed by deprotection.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

-

Step 1: Reaction Setup. To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., KOt-Bu).

-

Step 2: Addition of Reagents. Add 4-piperidone hydrochloride, the aryl halide (e.g., bromobenzene), and an anhydrous solvent (e.g., toluene or dioxane).

-

Step 3: Reaction. The mixture is heated (often with microwave irradiation to accelerate the reaction) until the starting material is consumed, as monitored by TLC or LC-MS.[11]

-

Step 4: Workup and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-Phenylpiperidin-4-one.

| Parameter | Condition/Reagent | Purpose | Typical Yield |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source for the catalytic cycle | >80%[11] |

| Ligand | X-Phos, S-Phos, or other bulky phosphines | Stabilizes catalyst, promotes key steps | - |

| Base | KOt-Bu, NaOt-Bu, LiHMDS | Deprotonates the piperidone nitrogen | - |

| Reactants | 4-Piperidone, Bromobenzene | Coupling partners | - |

| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous reaction medium | - |

Table 2: Summary of reaction parameters for the Buchwald-Hartwig amination.

Final Step: Hydrochloride Salt Formation

For improved stability, handling, and solubility in aqueous media, the synthesized 1-Phenylpiperidin-4-one free base is typically converted to its hydrochloride salt.

Mechanism:

This is a straightforward acid-base reaction. The lone pair of electrons on the piperidine nitrogen acts as a base, accepting a proton from hydrogen chloride to form the corresponding ammonium salt.

Protocol:

-

Dissolve the purified 1-Phenylpiperidin-4-one free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 4M HCl in dioxane) or bubble anhydrous HCl gas through the solution.[13]

-

The this compound will precipitate out of the solution.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[9]

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The classical Dieckmann condensation provides a reliable method for constructing the piperidone ring from acyclic precursors, while the modern Buchwald-Hartwig amination offers a highly efficient and direct method for forming the key aryl-amine bond. The choice between these methods will be guided by the specific needs of the research or development program, including scale, cost, and available starting materials. Understanding the underlying mechanisms and the rationale for specific experimental conditions is essential for optimizing these syntheses and successfully applying this versatile intermediate in the field of drug discovery.

References

- Source: Google Patents (CN110483376B)

-

Title: Optimized Synthesis of 4-Piperidone Source: Scribd URL: [Link]

- Source: Google Patents (CN113603630B)

-

Title: Theoretical Synthesis of 4-Piperidone/Piperidine Source: Sciencemadness Discussion Board URL: [Link]

-

Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

-

Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

-

Title: Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate (PDF) URL: [Link]

-

Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Source: PubMed URL: [Link]

-

Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: N-Phenethyl-4-piperidinone Source: Wikipedia URL: [Link]

-

Title: Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE Source: LookChem URL: [Link]

- Source: Google Patents (CN102249986A)

-

Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: 1-Phenyl-4-piperidinone Source: PubChem URL: [Link]

-

Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...An Overview of Buchwald Hartwig Amination... Source: ResearchGate URL: [Link]

-

Title: 1-Phenylpiperidin-4-ol Source: PubChem URL: [Link]

-

Title: Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones Source: Journal of the Chemical Society C URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications - Organic Letters URL: [Link]

-

Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: N-alkylation of 4-piperidone Source: Sciencemadness Discussion Board URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Guide to 1-Phenylpiperidin-4-one Hydrochloride: Structure, Characterization, and Analysis

Abstract

This technical guide provides an in-depth analysis of the spectral data for 1-phenylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations and adhering to principles of scientific integrity, this guide serves as a practical resource for the characterization and utilization of this important molecule.

Introduction: The Significance of this compound

1-Phenylpiperidin-4-one and its derivatives are pivotal structural motifs in medicinal chemistry. The piperidine ring is a prevalent feature in many natural products and synthetic drugs, exhibiting a wide range of biological activities.[2] The introduction of a phenyl group on the nitrogen atom and a ketone at the 4-position creates a versatile scaffold for the development of novel therapeutic agents. The hydrochloride salt form of this compound enhances its stability and solubility, particularly in aqueous media, which is often advantageous for pharmaceutical applications.[3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the successful development of downstream applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed interpretation of the key features and their structural implications.

Molecular Structure and Conformation

This compound possesses a piperidine ring, which typically adopts a chair conformation to minimize steric strain. The phenyl group is attached to the nitrogen atom, and a carbonyl group is situated at the C4 position. The hydrochloride salt exists due to the protonation of the basic piperidine nitrogen.

Caption: Plausible mass fragmentation pathway for 1-phenylpiperidin-4-one.

Interpretation:

-

Molecular Ion Peak: The peak corresponding to the molecular weight of the free base (175 g/mol ) should be observed.

-

Key Fragments: Fragmentation of the piperidine ring and loss of the phenyl group are expected to be prominent fragmentation pathways, leading to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized experimental protocols for obtaining NMR, IR, and MS data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak. [4]

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids). For the hydrochloride salt, the KBr pellet method is common.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrument: A mass spectrometer capable of providing accurate mass measurements.

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in pharmaceutical research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data, along with their interpretation and standard experimental protocols. By understanding the key spectral features and the influence of the hydrochloride salt formation, researchers can confidently identify and assess the purity of this important synthetic intermediate.

References

-

LookChem. Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

- Google Patents.

-

MDPI. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

-

PubChem. 1-Phenyl-4-piperidinone. [Link]

-

PubChem. 1-Phenylpiperidin-4-ol. [Link]

-

ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link]

-

PubChem. 4-Piperidone hydrochloride. [Link]

-

SpectraBase. 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Wikipedia. Methylphenidate. [Link]

-

Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

-

NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Phenylpiperidin-4-one and its Hydrochloride Salt

This guide provides a detailed examination of the physical properties of 1-Phenylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing that this compound is frequently utilized and handled in its hydrochloride salt form for improved solubility and stability, this document will address both the free base and its corresponding salt. We will delve into the core physicochemical characteristics, the analytical methodologies for their determination, and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

1-Phenylpiperidin-4-one is a derivative of piperidine featuring a phenyl group attached to the nitrogen atom and a ketone at the 4-position of the piperidine ring. This structure is a valuable scaffold in medicinal chemistry. The conversion of the tertiary amine of the piperidine ring into a hydrochloride salt is a common practice in pharmaceutical development. This transformation significantly alters the compound's physical properties, most notably its melting point and solubility, which are critical parameters for handling, formulation, and biological assays.

The primary challenge in characterizing 1-Phenylpiperidin-4-one hydrochloride is the prevalence of publicly available data for its free base form (CAS 19125-34-9). This guide will consolidate the known data for the free base and provide expert analysis on the expected properties of the hydrochloride salt, grounded in fundamental chemical principles.

Core Physical and Chemical Properties

A comparative summary of the key physical properties for both the free base and its hydrochloride salt is presented below. Properties for the hydrochloride salt are based on theoretical calculations and expected physicochemical changes upon salt formation.

| Property | 1-Phenylpiperidin-4-one (Free Base) | 1-Phenylpiperidin-4-one HCl (Salt) | Source(s) |

| Synonyms | N-Phenyl-4-piperidone, 1-Phenyl-4-piperidone | N/A | [1][2] |

| Appearance | White to off-white crystalline solid | Expected to be a crystalline solid | [1][3] |

| CAS Number | 19125-34-9 | Not explicitly available in searched sources | [1][4] |

| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₄ClNO | [1][4] |

| Molecular Weight | 175.23 g/mol | 211.69 g/mol (Calculated) | [1][4] |

| Melting Point | 36.5 - 37.2 °C | Significantly higher than the free base | [1][2] |

| Boiling Point | 312.9 °C at 760 mmHg | Decomposes at high temperatures | [1][2] |

| Density | 1.107 g/cm³ | Higher than the free base | [2] |

| Aqueous Solubility | Limited | Expected to have significantly higher solubility | [3] |

| Organic Solvents | Soluble in ethanol and acetone | Varies; may be soluble in polar protic solvents | [3] |

Causality Behind Property Differences: Free Base vs. Hydrochloride Salt

The pronounced differences in physical properties arise from the conversion of a neutral tertiary amine to a quaternary ammonium salt.

-

Melting Point: The free base is a neutral molecule held in its crystal lattice by relatively weak van der Waals forces and dipole-dipole interactions, resulting in a low melting point. The hydrochloride salt is an ionic compound. The strong electrostatic interactions (ionic bonds) between the protonated piperidinium cation and the chloride anion require substantially more thermal energy to overcome, leading to a much higher melting point.

-

Solubility: The free base has limited aqueous solubility due to the dominance of its nonpolar phenyl and piperidine rings. Upon forming the hydrochloride salt, the molecule becomes ionic. The charged nature of the salt allows for strong ion-dipole interactions with polar water molecules, dramatically increasing its aqueous solubility, a principle widely exploited in drug formulation.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 1-Phenylpiperidin-4-one and its salt. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum of the free base will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. Upon protonation to form the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) will experience a significant downfield shift due to the deshielding effect of the newly formed positive charge on the nitrogen atom.

-

¹³C NMR: Similarly, in the carbon NMR spectrum, the carbon atoms adjacent to the nitrogen (C2 and C6) in the hydrochloride salt will be shifted downfield compared to the free base. The carbonyl carbon (C4) and the phenyl carbons will show less significant changes. PubChem indicates the availability of a ¹³C NMR spectrum for the free base.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Free Base: The spectrum is characterized by a strong absorption band corresponding to the C=O (ketone) stretch, typically around 1710-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Hydrochloride Salt: In addition to the ketone stretch, the IR spectrum of the hydrochloride salt will feature a very broad and strong absorption band in the range of 2400-2700 cm⁻¹. This is a hallmark of the N⁺-H stretch of a tertiary amine salt, providing definitive evidence of salt formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

When analyzed by techniques like electrospray ionization (ESI), both the free base and the hydrochloride salt will produce a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the mass of the free base plus a proton (approx. 176.1 amu). The hydrochloride salt will dissociate in the ESI source, and the chloride ion is typically not observed in positive ion mode.

Experimental Workflows and Protocols

The following section details standardized protocols for the determination of the key physical properties discussed.

General Characterization Workflow

The logical flow for characterizing a new batch of 1-Phenylpiperidin-4-one or its hydrochloride salt is outlined below. This process ensures identity, purity, and consistency.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, self-validating method for determining the melting range of a solid crystalline compound.

-

Calibration: Before analysis, verify the performance of the melting point apparatus using certified reference standards (e.g., benzophenone, caffeine) with known melting points. The instrument must be calibrated if the observed values deviate from the certified ranges.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point.

-

Fine Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. A narrow range (< 2 °C) indicates high purity.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural elucidation.

-

Solvent Selection:

-

For Free Base: Use deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

For Hydrochloride Salt: Use deuterated methanol (CD₃OD) or deuterated water (D₂O), as the salt is often insoluble in less polar solvents like CDCl₃.

-

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Tune and shim the spectrometer probe to the specific sample to achieve optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C spectrum. For enhanced sensitivity, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectrum. Integrate the ¹H signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Safety and Handling

Based on aggregated GHS information for the free base, 1-Phenylpiperidin-4-one may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Hazard Statements (H-phrases): H315, H319, H335.[4]

-

Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Expert Insight: The hydrochloride salt should be handled with the same level of caution. As a fine powder, it poses a significant inhalation risk. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

1-Phenylpiperidin-4-one is a foundational building block in pharmaceutical synthesis. While most available physical data pertains to the free base, a clear understanding of fundamental chemical principles allows for a robust estimation of the properties of its more pharmaceutically relevant hydrochloride salt. The salt form exhibits a significantly higher melting point and enhanced aqueous solubility due to its ionic character. The analytical workflows and spectroscopic signatures detailed in this guide provide researchers with the necessary tools to accurately identify, characterize, and handle both forms of this important compound, ensuring scientific integrity and advancing drug development efforts.

References

-

LookChem. Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

-

National Center for Biotechnology Information. 1-Phenylpiperidin-4-ol. PubChem Compound Summary for CID 2737154. [Link]

-

National Center for Biotechnology Information. 4-Anilinopiperidine. PubChem Compound Summary for CID 89982. [Link]

-

National Center for Biotechnology Information. 1-Phenyl-4-piperidinone. PubChem Compound Summary for CID 413009. [Link]

Sources

An In-depth Technical Guide to the Stability of 1-Phenylpiperidin-4-one Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of Stability

In the realm of pharmaceutical development and chemical research, the stability of a molecule is not merely a matter of shelf life; it is a cornerstone of safety, efficacy, and reproducibility. 1-Phenylpiperidin-4-one hydrochloride, a key intermediate and structural motif in medicinal chemistry, presents its own unique stability challenges.[1] This guide moves beyond a simple recitation of facts, offering a deep dive into the chemical behavior of this compound under various stress conditions. We will explore the "why" behind the experimental designs, enabling you to not only follow protocols but to troubleshoot and adapt them to your specific needs. Our focus is on building a robust understanding of the molecule's potential degradation pathways and establishing a self-validating system for its stability assessment.

Physicochemical Properties and Handling

This compound (C₁₁H₁₄ClNO) is a crystalline solid with a molecular weight of 211.69 g/mol .[2] As a hydrochloride salt, it exhibits improved solubility in aqueous media compared to its free base form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6328-93-4 | Ambeed[2] |

| Molecular Formula | C₁₁H₁₄ClNO | Ambeed[2] |

| Molecular Weight | 211.69 g/mol | Ambeed[2] |

Standard handling procedures should include the use of personal protective equipment, as compounds of this class can be harmful if swallowed, cause skin irritation, and serious eye irritation.[3]

Recommended Storage Conditions: For long-term stability, it is advisable to store this compound in a well-ventilated place with the container tightly closed.[4] While specific temperature recommendations can vary by supplier, storage at low temperatures, such as -20°C, is often suggested for aldehydes and ketones to minimize degradation.[5]

Potential Degradation Pathways: A Mechanistic Perspective

The chemical structure of this compound, featuring a piperidine ring, a ketone, and a phenyl group, suggests several potential degradation pathways under stress conditions. While specific studies on this molecule are not extensively documented, we can infer likely mechanisms based on the chemistry of related piperidine derivatives.[6][7]

Oxidative Degradation

The piperidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (α-carbons).[7] The presence of atmospheric oxygen or oxidizing agents can initiate radical-based H-abstraction. This can lead to the formation of various oxidation products. Studies on the atmospheric degradation of piperidine have shown that H-abstraction can lead to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine) and ring-opened products.[6] For 1-Phenylpiperidin-4-one, oxidation could potentially lead to the formation of hydroxylated species or even ring cleavage under harsh conditions.

Hydrolytic Degradation

As a hydrochloride salt, this compound is generally stable in acidic conditions. However, under neutral or basic conditions, the free base can be liberated, which may be more susceptible to other degradation pathways. While the core structure is not prone to simple hydrolysis, extreme pH and temperature could potentially catalyze ring-opening or other rearrangements, a common degradation pathway for many pharmaceuticals.[8]

Photodegradation

The presence of a phenyl group introduces a chromophore that can absorb UV light. This absorption of energy can lead to the formation of excited states, which may then undergo various photochemical reactions, including oxidation or rearrangement.

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for various reactions. For this compound, this could involve decomposition, polymerization, or rearrangement. The melting point of related compounds has been noted with decomposition, indicating thermal instability at higher temperatures.[9]

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under various stress conditions.

Designing a Robust Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A crucial aspect of such a method is its ability to separate the parent compound from its degradation products and any potential impurities.[10]

Forced Degradation Studies: Probing for Instability

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[11][12] By subjecting the compound to harsher conditions than it would typically encounter, we can accelerate its degradation and generate the very impurities and degradants the analytical method needs to be able to resolve.

Experimental Protocol: Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours.

-

After exposure, dissolve the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

-

A control sample should be kept in the dark under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Diagram 2: Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Method Development: The Power of Separation

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for stability testing. For more detailed structural elucidation of degradation products, Mass Spectrometry (MS) detection is invaluable.

Table 2: Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic modifier helps in achieving good peak shape for the amine. Gradient elution will be necessary to resolve polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

The goal is to achieve a chromatographic separation where the main peak of this compound is well-resolved from all degradation product peaks, with a resolution of greater than 1.5.

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial as process-related impurities can impact its stability. A common synthetic route involves the Mannich reaction, where an amine, a ketone, and an aldehyde are condensed.[13] For instance, the condensation of aniline, formaldehyde, and a suitable ketone can yield the piperidin-4-one ring system.

Impurities can arise from starting materials, by-products, or subsequent degradation of the final product. It is essential for the stability-indicating method to also be able to separate these process-related impurities.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical parameter that dictates its suitability for its intended application. A thorough understanding of its potential degradation pathways, coupled with the development of a robust, validated stability-indicating analytical method, is not just a regulatory requirement but a scientific necessity. By employing forced degradation studies, researchers can proactively identify potential stability issues and develop appropriate storage and handling protocols. This in-depth approach ensures the quality, safety, and efficacy of products derived from this important chemical intermediate.

References

- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

- This compound. Ambeed.

- 1-Phenylpiperidin-4-amine. Apollo Scientific.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- SAFETY D

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection.

- Piperidin-4-one: the potential pharmacophore. PubMed.

- The Stability Study of a Novel Phenylpiperazine Deriv

- Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PubMed Central.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv

- An efficient synthesis of some substituted piperidin-4-one thiosemicarbazone derivatives as potential anticonvulsant under microwave irradi

- Safety D

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines.

- piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3. Unknown Source.

Sources

- 1. Piperidin-4-one: the potential pharmacophore [pubmed.ncbi.nlm.nih.gov]

- 2. 6328-93-4|this compound| Ambeed [ambeed.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. isaacpub.org [isaacpub.org]

- 9. US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents [patents.google.com]

- 10. archives.ijper.org [archives.ijper.org]

- 11. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-4-piperidone from Aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-phenyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable Dieckmann condensation route, originating from aniline and ethyl acrylate. Each stage of this multi-step synthesis—including the initial double Michael addition, the subsequent intramolecular cyclization, and the final hydrolysis and decarboxylation—is meticulously detailed. Mechanistic insights are provided to elucidate the rationale behind experimental conditions and reagent choices, ensuring a deep understanding of the chemical transformations. An alternative synthetic strategy is also presented for comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols to facilitate the successful synthesis of this important molecular building block.

Introduction: The Significance of the 1-Phenyl-4-piperidone Scaffold

The 1-phenyl-4-piperidone core is a privileged structure in the landscape of pharmacologically active molecules. Its rigid framework and the presence of a nitrogen atom and a carbonyl group provide multiple points for functionalization, making it a versatile starting material for the synthesis of a wide array of complex molecules. Derivatives of 1-phenyl-4-piperidone have demonstrated a broad spectrum of biological activities, underscoring their importance in the development of novel therapeutics. The synthesis of this key intermediate is therefore of considerable interest to the scientific community.

This guide will primarily focus on the Dieckmann condensation approach, a classic and reliable method for the formation of five- and six-membered rings.[1] This method offers a logical and efficient pathway from readily available starting materials, aniline and ethyl acrylate, to the target molecule.

The Dieckmann Condensation Route: A Step-by-Step Analysis

The synthesis of 1-phenyl-4-piperidone via the Dieckmann condensation is a three-step process. Each step presents its own set of challenges and optimization parameters, which will be discussed in detail.

Step 1: Double Michael Addition to Form Diethyl 3,3'-(phenylimino)dipropanoate

The synthesis commences with the double Michael addition of aniline to two equivalents of ethyl acrylate. This reaction forms the crucial diester intermediate, diethyl 3,3'-(phenylimino)dipropanoate.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the β-carbon of the electron-deficient alkene in ethyl acrylate. This conjugate addition is typically carried out at elevated temperatures and without a catalyst, as the inherent nucleophilicity of aniline is sufficient to drive the reaction forward. The use of two equivalents of ethyl acrylate ensures the formation of the desired disubstituted product.

Experimental Protocol: Synthesis of Diethyl 3,3'-(phenylimino)dipropanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 mol) and ethyl acrylate (2.2 mol).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl acrylate and any volatile byproducts under reduced pressure.

-

The resulting crude diethyl 3,3'-(phenylimino)dipropanoate can be purified by vacuum distillation.

Step 2: Dieckmann Condensation to Yield Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate

The heart of this synthetic route is the Dieckmann condensation, an intramolecular Claisen condensation of the newly synthesized diester. This base-catalyzed cyclization forges the piperidone ring.

Mechanism and Rationale: A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester, ethyl 1-phenyl-4-oxopiperidine-3-carboxylate. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product by the alkoxide base. An acidic workup is then necessary to reprotonate this enolate and isolate the neutral β-keto ester.[1]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-4-oxopiperidine-3-carboxylate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of sodium ethoxide (1.1 mol) in anhydrous toluene.

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of diethyl 3,3'-(phenylimino)dipropanoate (1.0 mol) in anhydrous toluene dropwise to the refluxing suspension over a period of 2-3 hours.

-

Continue refluxing for an additional 4-6 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-phenyl-4-oxopiperidine-3-carboxylate. The product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis and Decarboxylation to 1-Phenyl-4-piperidone

The final step involves the hydrolysis of the ester group and subsequent decarboxylation of the resulting β-keto acid to afford the target molecule, 1-phenyl-4-piperidone.

Mechanism and Rationale: The β-keto ester is first hydrolyzed to the corresponding β-keto acid under acidic or basic conditions. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating, where the carboxylic acid group is lost as carbon dioxide, to yield the final 1-phenyl-4-piperidone. Acid-catalyzed hydrolysis and decarboxylation are often performed in a single step by heating the β-keto ester in an aqueous acidic solution.

Experimental Protocol: Synthesis of 1-Phenyl-4-piperidone

-